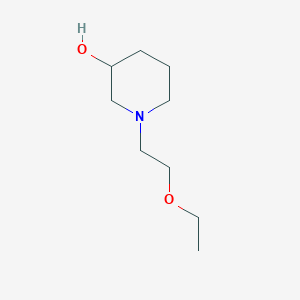
3,3-Dimethyl-N-(2-phenylpropyl)butan-2-amine
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3,3-Dimethyl-N-(2-phenylpropyl)butan-2-amine typically involves the reaction of 3,3-dimethylbutan-2-ylamine with 2-phenylpropyl halides under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3,3-Dimethyl-N-(2-phenylpropyl)butan-2-amine can undergo various chemical reactions, including:
Applications De Recherche Scientifique
3,3-Dimethyl-N-(2-phenylpropyl)butan-2-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-N-(2-phenylpropyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and safety profile .
Comparaison Avec Des Composés Similaires
3,3-Dimethyl-N-(2-phenylpropyl)butan-2-amine can be compared with other similar compounds, such as:
(S)-(+)-3,3-Dimethyl-2-butylamine: This compound is used in the preparation of various chemical intermediates and has similar structural features.
(3,3-Dimethylbutan-2-yl)amine: A simpler amine that shares the 3,3-dimethylbutan-2-yl group but lacks the phenylpropyl moiety.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
3,3-dimethyl-N-(2-phenylpropyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-12(14-9-7-6-8-10-14)11-16-13(2)15(3,4)5/h6-10,12-13,16H,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSDBSQJDXOGLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)C(C)(C)C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1488196.png)

![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488199.png)

![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1488201.png)


